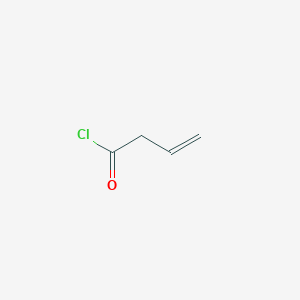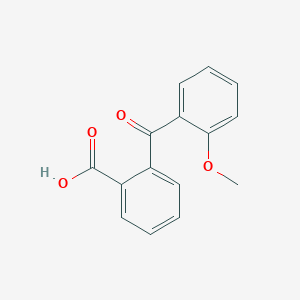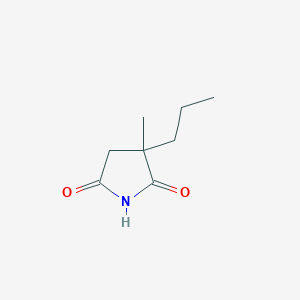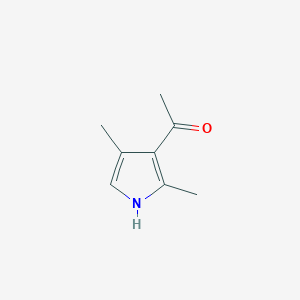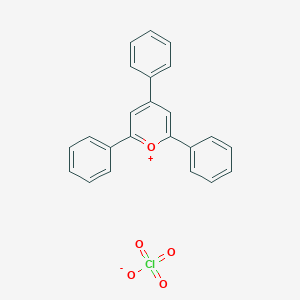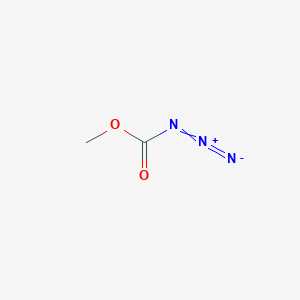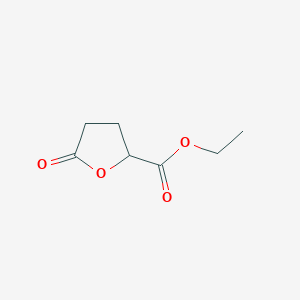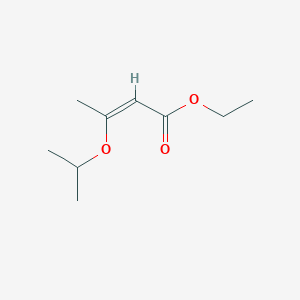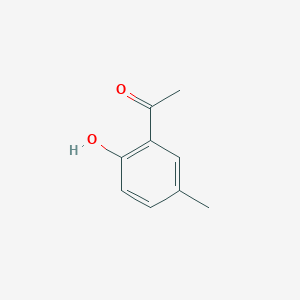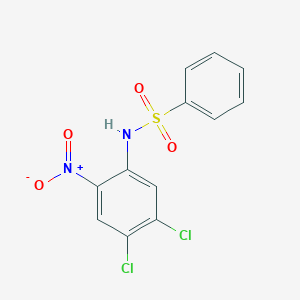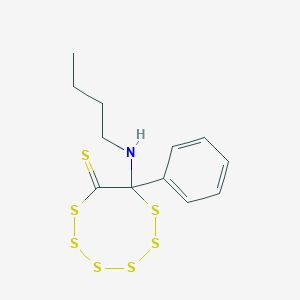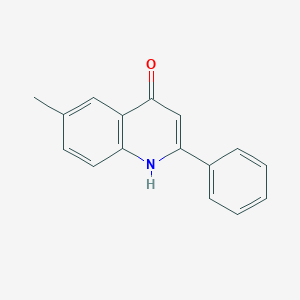
4-Hydroxy-6-methyl-2-phenylquinoline
Vue d'ensemble
Description
4-Hydroxy-6-methyl-2-phenylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This specific compound is of interest due to its unique structural features and potential applications.
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Hydroxy-6-methyl-2-phenylquinoline, often involves Michael addition reactions and intramolecular cyclization. For example, Fatma et al. (2017) describe the synthesis of a similar quinoline derivative using Michael addition of secondary amine to an α, β-unsaturated carbonyl compound, formed during the reaction (Fatma et al., 2017).
Molecular Structure Analysis
Quinoline derivatives exhibit complex molecular geometries. Fatma et al. (2017) conducted a molecular geometry analysis using density functional theory (DFT), revealing insights into the molecular electrostatic potential and vibrational analysis of such compounds (Fatma et al., 2017).
Chemical Reactions and Properties
Quinoline derivatives can participate in various chemical reactions due to their functional groups. For instance, the hydroxy group in 4-Hydroxy-6-methyl-2-phenylquinoline could be involved in hydrogen bonding and other interactions, impacting its chemical behavior and reactivity.
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. X-ray crystallography studies, like those mentioned by Fatma et al. (2017), provide detailed insights into these aspects (Fatma et al., 2017).
Applications De Recherche Scientifique
Antiproliferative Activities
A study detailed the synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. These compounds showed variable antiproliferative activities depending on their substitution patterns, with some compounds exhibiting potent activity against solid cancer cells, including HCT-116, MCF7, and MDA-MB-435 cell lines. The study highlighted the importance of substituents for enhancing antiproliferative effects, with certain derivatives inducing cell cycle arrest in the S-phase, indicating their potential as antimitotic agents (Yeh‐long Chen et al., 2006).
Synthesis Methodologies
Research on solvent-free microwave synthesis of 4-hydroxy-3-phenylquinolin-2(1H)-ones and variants has been reported, showcasing a rapid and efficient method for synthesizing these compounds using activated arylmalonates. This approach enhances the reaction scope and offers an environmentally friendly alternative to traditional synthesis methods (A. Rivkin & B. Adams, 2006).
Antimicrobial and Antitubercular Potency
A study on the design, synthesis, and antitubercular potency of 4-hydroxyquinolin-2(1H)-ones revealed that derivatives with a common 3-phenyl substituent demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis AN5A. This research provided insights into favorable substitution patterns on the 4-hydroxyquinolin-2(1H)-one scaffold, identifying compounds with promising antitubercular activity without significant toxicity or genotoxicity at active concentrations (M. B. de Macedo et al., 2017).
Safety And Hazards
The compound is classified as having Acute Toxicity 4 Oral, Aquatic Chronic 4, and Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include avoiding eye contact and ingestion, and it should be handled and stored as a combustible solid .
Orientations Futures
Quinoline and its derivatives, including “4-Hydroxy-6-methyl-2-phenylquinoline”, have been the focus of many research studies due to their wide range of biological and pharmacological activities . Future research may focus on developing new synthetic methods and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propriétés
IUPAC Name |
6-methyl-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-7-8-14-13(9-11)16(18)10-15(17-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRQHHJAXCNFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352648 | |
| Record name | 4-Hydroxy-6-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methyl-2-phenylquinoline | |
CAS RN |
1148-49-8 | |
| Record name | 4-Hydroxy-6-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1148-49-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

